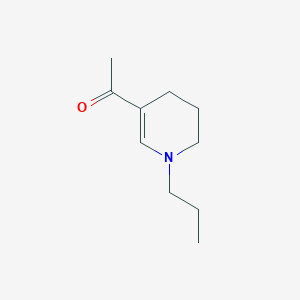
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone
Vue d'ensemble
Description
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone, also known as PDP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PDP belongs to the class of pyridine compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and analgesic effects. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to have antitumor and antibacterial activities.
Mécanisme D'action
The mechanism of action of 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of oxidative stress. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Effets Biochimiques Et Physiologiques
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes and reduce the levels of lipid peroxidation products in cells. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in cells. In addition, 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone in lab experiments is its high purity and stability. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone can be easily synthesized and purified, making it a reliable compound for research purposes. However, one of the limitations of using 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate the mechanisms of action of 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone and to determine its efficacy in animal models and human clinical trials. Another area of interest is the development of novel 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone derivatives with improved pharmacological properties. These derivatives may have increased solubility, bioavailability, and selectivity for specific targets, which could enhance their therapeutic potential. Additionally, the use of 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone in combination with other drugs or therapies may also be explored as a potential treatment strategy.
Propriétés
Numéro CAS |
118850-65-0 |
|---|---|
Nom du produit |
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
1-(1-propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h8H,3-7H2,1-2H3 |
Clé InChI |
WENHFASRYOJRFB-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(=C1)C(=O)C |
SMILES canonique |
CCCN1CCCC(=C1)C(=O)C |
Synonymes |
Ethanone, 1-(1,4,5,6-tetrahydro-1-propyl-3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

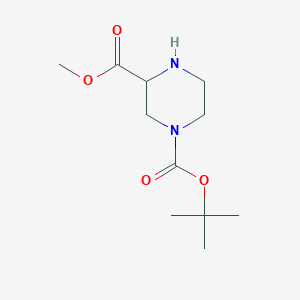
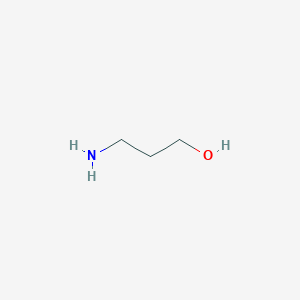
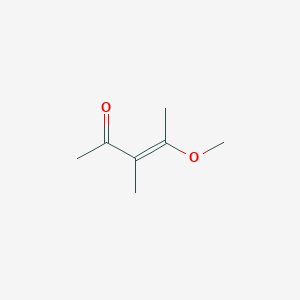
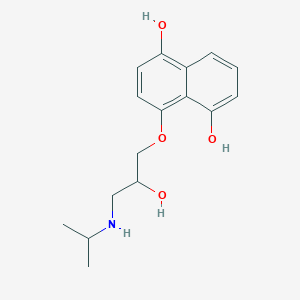
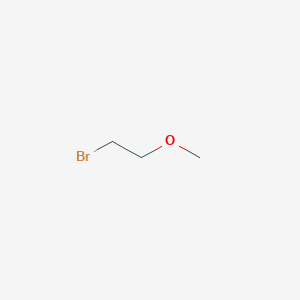
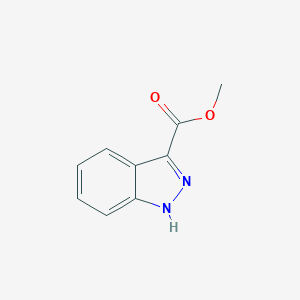
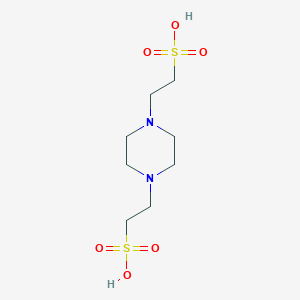
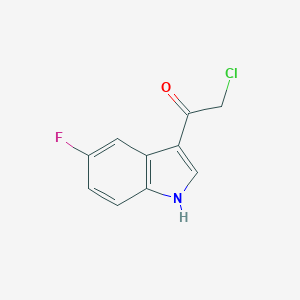

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)
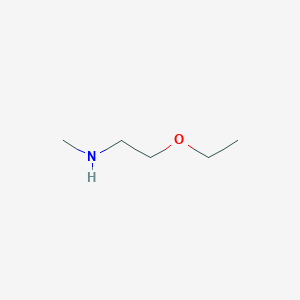
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)